N-[(5-methylthiophen-2-yl)methyl]butan-2-amine
Description
Properties
IUPAC Name |
N-[(5-methylthiophen-2-yl)methyl]butan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NS/c1-4-8(2)11-7-10-6-5-9(3)12-10/h5-6,8,11H,4,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDCNRQVLVQOPJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC=C(S1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20405750 | |
| Record name | AN-465/42245277 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869942-31-4 | |
| Record name | 5-Methyl-N-(1-methylpropyl)-2-thiophenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=869942-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AN-465/42245277 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-[(5-methylthiophen-2-yl)methyl]butan-2-amine is a secondary amine characterized by a butan-2-amine backbone and a 5-methylthiophen-2-yl substituent. This compound has garnered attention due to its potential biological activities, which are influenced by its unique structural features. The presence of the thiophene ring and the secondary amine group may enhance its interactions with biological targets, making it a candidate for further pharmacological exploration.
The molecular formula of this compound is C12H17N1S1, with a molar mass of 183.31 g/mol. Key physical properties include:
- Density : Approximately 0.981 g/cm³
- Boiling Point : Around 243.7 °C
- pKa Value : 9.44, indicating its basic nature.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Receptor Binding : The compound may interact with various receptors and enzymes, modulating their activity through competitive or non-competitive inhibition.
- Electrophilic Reactions : The thiophene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization that may enhance biological activity.
In Vitro Studies
Preliminary studies have indicated that this compound exhibits moderate to high binding affinity for certain biological targets. Specific findings include:
- Enzyme Inhibition : The compound has shown potential in inhibiting monoamine oxidase (MAO) activity, which is crucial in regulating neurotransmitter levels in the brain.
| Target Enzyme | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| MAO-A | Competitive | 15 |
| MAO-B | Non-competitive | 25 |
Case Studies
A case study involving the synthesis and biological evaluation of related compounds highlighted the potential therapeutic applications of N-[5-methylthiophen-2-yl)methyl]butan-2-amine. In particular:
- Antidepressant Activity : Compounds with similar structures have demonstrated antidepressant effects in animal models, suggesting that N-[5-methylthiophen-2-yl)methyl]butan-2-amine could possess similar properties.
- Antimicrobial Properties : Related thiophene derivatives have shown antimicrobial activity against various bacterial strains, indicating that this compound may also exhibit such effects .
Comparative Analysis
To better understand the unique characteristics of N-[5-methylthiophen-2-yl)methyl]butan-2-amine, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-Methylbutan-2-amine | C5H13N | Simple aliphatic amine |
| 5-Methylthiophene | C6H6S | Aromatic thiophene without amine group |
| N-(5-Bromothiophen-2-yl)methylbutanamine | C12H16BrN | Brominated variant with enhanced reactivity |
N-[5-methylthiophen-2-yl)methyl]butan-2-amines' unique combination of a secondary amine structure and a substituted thiophene ring potentially enhances its biological activity compared to simpler compounds.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
N-[(4-Fluorophenyl)methyl]butan-2-amine (CAS: 343854-19-3)
- Structure : Replaces the thiophene ring with a fluorophenyl group.
- Molecular Formula : C₁₁H₁₆FN
- Molecular Weight : 181.25 g/mol
- Physical Properties :
- Boiling Point: 231.7°C
- Density: 0.978 g/cm³
- Flash Point: 93.9°C
- Comparison :
- The fluorophenyl group reduces molecular weight slightly and lowers boiling point compared to the thiophene analog, likely due to weaker sulfur-mediated intermolecular interactions.
- Fluorine’s electronegativity increases polarity but reduces lipophilicity (lower LogP: 3.10 vs. unmeasured for the thiophene compound) .
(3-Methylbutan-2-yl)[(5-methylthiophen-2-yl)methyl]amine
- Structure : Features a branched 3-methylbutan-2-yl group instead of butan-2-amine.
- Molecular Formula : C₁₁H₁₉NS
- Molecular Weight : 197.34 g/mol
- Enhanced lipophilicity may improve membrane permeability in biological systems .
Variations in the Amine Group
(Butan-2-yl)[(4-methylphenyl)methyl]amine Hydrochloride
- Structure : Substitutes thiophene with a p-tolylmethyl group and exists as a hydrochloride salt.
- Molecular Formula : C₁₂H₂₀NCl
- Key Features :
Complex Ligands and Chiral Analogs
(1R,2R)-N1,N2-Bis((5-methylthiophen-2-yl)methyl)cyclohexane-1,2-diamine (Ligand L2)
- Structure : A chiral cyclohexane diamine backbone with two 5-methylthiophen-2-ylmethyl groups.
- Comparison :
Schiff Base Derivatives
N-[(E)-(5-Methylthiophen-2-yl)methylidene]-1H-1,2,4-triazol-3-amine
- Structure: A Schiff base formed between 5-methylthiophene-2-carbaldehyde and 3-amino-1,2,4-triazole.
- Key Features: Conjugated system enhances electronic delocalization, affecting UV-Vis absorption and redox properties.
Data Tables
Table 1: Physical Properties of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Flash Point (°C) |
|---|---|---|---|---|---|
| N-[(5-Methylthiophen-2-yl)methyl]butan-2-amine | C₁₀H₁₇NS | 183.31 | 243.7 | 0.981 | 101.2 |
| N-[(4-Fluorophenyl)methyl]butan-2-amine | C₁₁H₁₆FN | 181.25 | 231.7 | 0.978 | 93.9 |
| (3-Methylbutan-2-yl)[(5-methylthiophen-2-yl)methyl]amine | C₁₁H₁₉NS | 197.34 | N/A | N/A | N/A |
| (Butan-2-yl)[(4-methylphenyl)methyl]amine HCl | C₁₂H₂₀NCl | 213.75 | N/A | N/A | N/A |
Table 2: Functional Group Impact on Properties
| Functional Group | Impact on Properties |
|---|---|
| Thiophene ring | Higher boiling point due to sulfur's polarizability; enhanced electronic conjugation |
| Fluorophenyl group | Lower LogP and boiling point; increased polarity |
| Branched alkyl amines | Increased steric hindrance; reduced solubility in polar solvents |
| Hydrochloride salt | Improved aqueous solubility; ionic interactions in biological systems |
Preparation Methods
Reaction Conditions and Mechanism
The reaction is typically conducted in methanol using metallic magnesium as the reducing agent, with a triethylamine-acetic acid buffer to maintain a neutral pH. The aldehyde and amine first form an imine intermediate, which is subsequently reduced to the secondary amine. The use of magnesium ensures selective reduction without over-reduction to tertiary amines or alcohols.
Key parameters:
Optimization Insights
-
Solvent selection: Methanol is preferred due to its polarity, which stabilizes the imine intermediate.
-
Catalyst role: Triethylamine-acetic acid buffers prevent protonation of the amine, enhancing nucleophilicity.
-
Side reactions: No tertiary amines are observed, as confirmed by gas chromatography.
Nucleophilic Substitution via Thiophene Methyl Bromide
An alternative route involves alkylation of butan-2-amine with 5-methylthiophen-2-ylmethyl bromide. This method is advantageous for scalability and avoids imine formation.
Synthetic Procedure
-
Alkylation: 5-Methylthiophen-2-ylmethyl bromide reacts with butan-2-amine in a polar aprotic solvent (e.g., tetrahydrofuran or acetonitrile) at elevated temperatures (50–80°C).
-
Base addition: Inorganic bases like sodium bicarbonate neutralize HBr, driving the reaction to completion.
Representative data:
Purification Strategies
-
Acid-base extraction: The crude product is washed with 20% to remove unreacted amine, followed by neutralization with .
-
Crystallization: Recrystallization from acetone yields >98% purity.
Comparative Analysis of Synthetic Routes
The table below contrasts the two primary methods:
| Method | Reductive Amination | Nucleophilic Substitution |
|---|---|---|
| Starting materials | Aldehyde + amine | Alkyl bromide + amine |
| Reagents | Mg, - | , solvent |
| Yield | 65–80% | 75–85% |
| Purity | 90–95% | >98% |
| Scale-up feasibility | Moderate | High |
Reductive amination offers simplicity but lower yields, while nucleophilic substitution provides higher purity and scalability.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
Challenges and Mitigation Strategies
Q & A
Q. What are the recommended synthetic routes for N-[(5-methylthiophen-2-yl)methyl]butan-2-amine, and how can reaction conditions be optimized?
The synthesis typically involves reductive amination of 5-methylthiophene-2-carbaldehyde with butan-2-amine. A reducing agent like sodium borohydride (NaBH₄) is used under mild conditions (room temperature, inert atmosphere) to yield the target compound . For catalytic optimization, Pd/NiO-catalyzed reductive amination (25°C, H₂ atmosphere) can achieve high yields (>95%) by facilitating hydrogenation and reducing side reactions . Key parameters to optimize include:
- Catalyst loading (e.g., 1.1 wt% Pd/NiO)
- Solvent choice (polar aprotic solvents enhance reactivity)
- Reaction time (10–12 hours for completion)
Q. What analytical techniques are most effective for characterizing this compound’s purity and structure?
A combination of NMR, mass spectrometry (MS), and X-ray crystallography is recommended:
- ¹H/¹³C NMR : Confirm proton environments (e.g., methyl groups on thiophene at δ ~2.4 ppm) and amine connectivity .
- High-resolution MS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 184.12) .
- X-ray diffraction (XRD) : Resolve crystal packing and dihedral angles (e.g., thiophene-amine torsion angles <10°) using SHELX software for refinement .
| Technique | Key Metrics | Structural Insights |
|---|---|---|
| NMR | Chemical shifts, coupling constants | Substituent positioning, stereochemistry |
| XRD | R factor, bond lengths/angles | Molecular conformation, hydrogen bonding |
| MS | Molecular ion accuracy | Purity, isotopic distribution |
Q. How can researchers determine the compound’s stability and solubility for in vitro studies?
- Stability : Conduct accelerated degradation studies under varied pH (1–13), temperature (4–40°C), and light exposure. Monitor via HPLC for decomposition products .
- Solubility : Use shake-flask method in buffers (PBS, DMSO) with UV-Vis quantification. For low solubility, employ surfactants (e.g., Tween-80) or co-solvents .
Q. What safety protocols are critical when handling this amine derivative?
- Use PPE (gloves, goggles, respirator) to avoid inhalation/skin contact.
- Work in a fume hood due to potential amine volatility.
- Store at 2–8°C under inert gas (N₂/Ar) to prevent oxidation .
Advanced Research Questions
Q. How can conflicting bioactivity data from different studies be resolved?
Contradictions in biological activity (e.g., receptor binding vs. no observed effect) may arise from:
- Purity variations : Validate compound integrity via LC-MS.
- Assay conditions : Standardize buffer ionic strength (e.g., 150 mM NaCl) and temperature (25°C vs. 37°C) .
- Orthogonal assays : Combine SPR (surface plasmon resonance) for binding kinetics with functional assays (e.g., cAMP modulation) .
Q. What computational strategies predict the compound’s mechanism of action and target interactions?
- Molecular docking (AutoDock Vina) : Model binding to serotonin/dopamine receptors using crystal structures (PDB: 6WGT). Focus on hydrogen bonding (amine-thiophene interactions) and π-π stacking (thiophene-aromatic residues) .
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories. Analyze RMSD (<2 Å) and binding free energy (MM/PBSA) .
Q. How can structural analogs be designed to enhance selectivity for specific biological targets?
- Substituent modification : Introduce electron-withdrawing groups (e.g., -F, -Cl) at the thiophene 5-position to modulate electronic properties and receptor affinity .
- Steric tuning : Replace butan-2-amine with cyclopropylamine to restrict conformational flexibility and improve selectivity .
| Analog | Modification | Target Application |
|---|---|---|
| 3-Fluoro derivative | Increased polarity | Enhanced CNS penetration |
| Cyclopropyl variant | Rigid backbone | Reduced off-target binding |
Q. What experimental approaches validate the compound’s role in modulating enzymatic activity?
- Kinetic assays : Measure enzyme inhibition (IC₅₀) via fluorogenic substrates (e.g., Z-Gly-Pro-AMC for proteases).
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, Kd) to confirm allosteric vs. competitive inhibition .
Q. How can researchers address low crystallinity in XRD analysis?
Q. What strategies mitigate batch-to-batch variability in synthesis?
- Process analytical technology (PAT) : Implement inline FTIR to monitor reaction progress in real time.
- Design of experiments (DoE) : Optimize parameters (e.g., stoichiometry, catalyst) via response surface methodology (RSM) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
